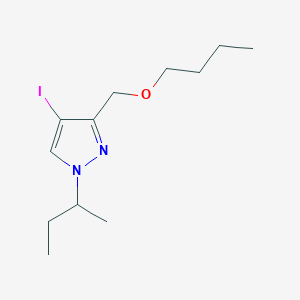![molecular formula C14H12N4O2S2 B2867019 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide CAS No. 865657-84-7](/img/structure/B2867019.png)
4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is an organic compound with the molecular formula C14H12N4O2S2 . It belongs to the class of organic compounds known as aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring . The compound has a molecular weight of 332.4 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.497±0.06 g/cm3 and a predicted boiling point of 609.9±65.0 °C .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors and Ocular Hypertension
Compounds such as Aminozolamide (6-amino-2-benzothiazolesulfonamide), derived from ethoxzolamide, have been researched for their application as carbonic anhydrase inhibitors, particularly in the context of lowering intraocular pressure (IOP) in conditions like ocular hypertension. Studies have demonstrated that when delivered in a gel formulation, aminozolamide effectively reduces IOP in rabbits, primates, and humans, highlighting the significance of drug delivery vehicles in enhancing the drug's efficacy at the active site (Lewis, Schoenwald, & Barfknecht, 1988; Lewis, Schoenwald, Barfknecht, & Phelps, 1986).
Gastroprotective Effects
Research into ebrotidine, a derivative characterized by its high receptor affinity and gastroprotective effect, has shown promising results in preventing gastroduodenal lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that ebrotidine exhibits a non-competitive inhibitory action on carbonic anhydrase I and II, which plays a central role in HCl secretion in the stomach, thus preventing mucosal lesions caused by NSAIDs (Puscas, Puscas, & Coltău, 1997).
Anticancer Research
The investigation of histone deacetylase inhibitors, such as MS-275 (3-pyridylmethyl N-{4-[(2-aminophenyl)carbamoyl]benzyl}carbamate), for their potential in cancer therapy has also been significant. MS-275 has undergone pharmacokinetic studies to evaluate its oral uptake and safety, demonstrating dose-dependent increases in pharmacokinetic variables and showing partial remissions in patients with advanced solid malignancies and lymphomas. This research underscores the compound's potential in cancer therapy (Gore et al., 2008).
Mécanisme D'action
While the specific mechanism of action for 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is not provided in the retrieved sources, sulfonamides in general are known to inhibit carbonic anhydrase and dihydropteroate synthetase, making them effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Propriétés
IUPAC Name |
4-amino-N-(4-thiophen-2-ylpyrimidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c15-10-3-5-11(6-4-10)22(19,20)18-14-16-8-7-12(17-14)13-2-1-9-21-13/h1-9H,15H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQAXPDQPGDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2866937.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)


![1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2866943.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2866945.png)


![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)



